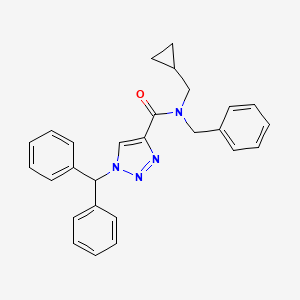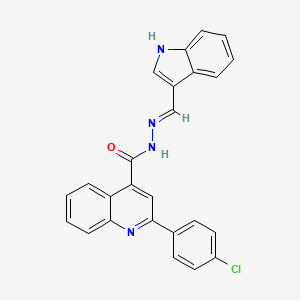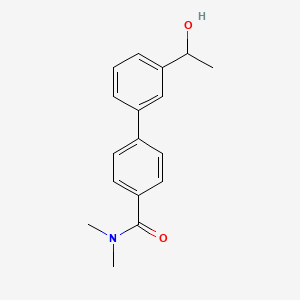![molecular formula C13H8N6O2 B5975873 7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, commonly known as HPP-0007, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound is a pyrido-triazolo-pyrimidine derivative that has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of HPP-0007 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. HPP-0007 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
HPP-0007 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. HPP-0007 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of inflammatory diseases, HPP-0007 has been shown to reduce inflammation and improve tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
HPP-0007 has several advantages for laboratory experiments. It is a novel compound that has shown promising results in preclinical studies. It has been synthesized using an optimized process that ensures high yields and purity. However, there are also limitations to using HPP-0007 in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for research on HPP-0007. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. HPP-0007 may also have potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of HPP-0007 and to develop more efficient methods for its production.
Méthodes De Synthèse
HPP-0007 can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 6-amino-7H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-5-one, which is then reacted with 2-chloro-3-hydroxypyridine to form HPP-0007. The synthesis of HPP-0007 has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
HPP-0007 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, HPP-0007 has been shown to inhibit the growth of various cancer cells and reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
11-(3-hydroxypyridin-2-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2/c20-10-2-1-4-14-11(10)18-5-3-9-8(12(18)21)6-15-13-16-7-17-19(9)13/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXVMGVTPHTHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-hydroxypyridin-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)


![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)

![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)
![N-[2-(methylthio)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5975863.png)
![2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5975876.png)
![N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline](/img/structure/B5975877.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)